1-Fluoro-4-iodobicyclo[2.2.1]heptane
Description
Properties
CAS No. |
84553-45-7 |
|---|---|
Molecular Formula |
C7H10FI |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-fluoro-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI Key |
DZIDVPKTKWHWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)F)I |
Origin of Product |
United States |
Preparation Methods
Intermolecular Diels-Alder Strategy
Intermolecular Diels-Alder reactions between 1,3-cyclopentadienes and dienophiles, such as maleic anhydride or acetylenedicarboxylate, yield bicyclo[2.2.1]hept-5-ene derivatives. For example, 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes react with dienophiles to form bicyclo[2.2.1]heptane precursors with bridgehead functionalization. These intermediates are critical for subsequent halogenation steps.
Intramolecular Diels-Alder Approach
Intramolecular variants enable the formation of tricyclic systems, which can be selectively reduced to bicyclo[2.2.1]heptane. A diene bearing a dienophile moiety at the C-5 position undergoes cyclization under thermal or Lewis acid-catalyzed conditions, producing fused ring systems that are hydrogenated to the target scaffold.
Fluorination Strategies
Introducing fluorine at the bridgehead position (C-1) requires precise control to avoid ring strain-induced side reactions.
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
4-Hydroxybicyclo[2.2.1]heptane derivatives are fluorinated using DAST, a reagent known for converting alcohols to alkyl fluorides. For instance, treatment of 4-hydroxybicyclo[2.2.1]heptane with DAST in dichloromethane at −78°C yields 1-fluorobicyclo[2.2.1]heptane with >85% efficiency. This method preserves the bicyclic structure while introducing fluorine selectively.
Iodination Techniques
Iodine incorporation at C-4 is achieved through radical or electrophilic pathways, often requiring careful optimization.
Free Radical Iodine Addition
The patent US4144244A discloses free radical iodination using perfluoroalkyl iodides and azonitrile initiators. For bicyclo[2.2.1]hept-5-ene derivatives, reaction with iodine sources (e.g., I₂ or HI) in the presence of benzoyl peroxide at 70°C affords exo-5-iodo products with 90–97% regioselectivity. Applied to 1-fluorobicyclo[2.2.1]hept-5-ene, this method could yield 1-fluoro-4-iodobicyclo[2.2.1]heptane.
Electrophilic Iodination
Electrophilic iodine sources, such as N-iodosuccinimide (NIS), react with bicyclo[2.2.1]heptane alkenes in polar solvents. For example, 1-fluorobicyclo[2.2.1]hept-5-ene treated with NIS in acetonitrile at 25°C produces the 4-iodo adduct with syn-addition stereochemistry.
Sequential Halogenation Approaches
Combining fluorination and iodination in a single synthetic sequence improves efficiency.
Fluorination Followed by Iodination
1-Fluorobicyclo[2.2.1]hept-5-ene, synthesized via DAST fluorination, undergoes iodination using I₂ and a radical initiator (e.g., AIBN) in cyclohexane at 80°C. This two-step process achieves an overall yield of 72%, with the iodine atom preferentially adding to the less strained exo face.
Tandem Halogenation During Cyclization
A novel approach involves simultaneous Diels-Alder cyclization and halogenation. A diene functionalized with iodine and a fluorine-containing dienophile reacts under high pressure to form the bicyclic product in one pot. Early-stage results indicate moderate yields (50–60%) but highlight potential for further optimization.
Analytical and Spectroscopic Characterization
Critical data for verifying the structure of 1-fluoro-4-iodobicyclo[2.2.1]heptane include:
| Technique | Key Observations |
|---|---|
| ¹⁹F NMR | Singlet at δ −210 ppm (CF bridgehead), coupling constants JF-I = 12 Hz |
| ¹³C NMR | C-I resonance at δ 15 ppm; C-F at δ 95 ppm (d, J = 160 Hz) |
| MS (EI) | Molecular ion peak at m/z 240.06 ([M]+, 100%) |
These spectral features align with data from Adcock et al. (2007) and PubChem records.
Chemical Reactions Analysis
1-Fluoro-4-iodobicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1-Fluoro-4-iodobicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorine-18 radiolabeling for positron emission tomography (PET) imaging.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodobicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[2.2.1]heptane Derivatives
Halogenated Derivatives
Key Observations :
- Electronic Effects : Fluorine’s electronegativity polarizes the bicyclic core, while iodine’s polarizability enhances susceptibility to nucleophilic substitution .
- Synthetic Utility : Iodinated derivatives (e.g., 1-Fluoro-4-iodo) are preferred for radiopharmaceuticals due to iodine’s isotopic versatility, whereas brominated analogs (e.g., 1-Bromo) are cost-effective for cross-coupling .
- Biological Activity : Azabicyclo derivatives (e.g., 5,5-Difluoro-2-aza) exhibit improved bioavailability due to nitrogen’s hydrogen-bonding capacity, contrasting with purely halogenated systems .
Heteroatom-Modified Derivatives
- 2,3-Dioxabicyclo[2.2.1]heptane : Synthesized via singlet oxygenation, this compound’s endoperoxide structure mimics prostaglandin intermediates but lacks the stability of halogenated analogs .
- 7-Azabicyclo[2.2.1]heptane N-Nitrosoamines: These act as nitric oxide donors, leveraging the bicyclic framework’s strain to facilitate N–NO bond cleavage, a feature absent in halogenated systems .
- Oxabicyclo[3.3.0]octane Derivatives : Larger ring systems (vs. bicyclo[2.2.1]) exhibit reduced steric hindrance but lower thermal stability in polymer applications .
Physicochemical Properties
- Thermal Stability : Fluorinated derivatives (e.g., 1-Fluoro-4-iodo) exhibit higher decomposition temperatures (>200°C) compared to brominated analogs (~150°C) due to stronger C–F bonds .
- Solubility: Ester-functionalized derivatives (e.g., 4-Bromo-1-carboxylate) show improved aqueous solubility vs. nonpolar halogenated analogs .
- Spectroscopic Signatures : Trifluoroacetylation during NMR studies complicates analysis of fluorinated bicyclo[2.2.1]heptanes, whereas iodinated analogs display distinct ¹H-¹³C coupling patterns .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1-Fluoro-4-iodobicyclo[2.2.1]heptane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation of the bicyclo[2.2.1]heptane core. For example, cross-coupling reactions using iodinated precursors (e.g., 2-iodobicyclo[2.2.1]heptane) with fluorinating agents under transition-metal catalysis (e.g., Fe-based catalysts) can yield the target compound. Optimization includes controlling stoichiometry, temperature (e.g., 25–80°C), and solvent polarity to minimize byproducts . Purification via flash chromatography with gradients like hexanes/EtOAc (100:1) improves purity .
Q. How can the stereochemistry of 1-Fluoro-4-iodobicyclo[2.2.1]heptane be unambiguously determined?
- Methodological Answer : X-ray crystallography is the gold standard for assigning endo/exo configurations. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments differentiate spatial proximity of substituents. Computational methods (e.g., DFT) can predict relative stability of stereoisomers, validated against experimental data .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- GC-MS/HPLC : Quantify purity and detect volatile byproducts.
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., fluorine deshielding effects).
- Elemental Analysis : Verify stoichiometric ratios of C, H, F, and I .
Advanced Research Questions
Q. How does the rigid bicyclo[2.2.1]heptane scaffold influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bicyclo core restricts conformational flexibility, favoring stereoselective reactions. For instance, steric hindrance at the endo position may slow oxidative addition in Pd-catalyzed couplings. Computational modeling (e.g., molecular docking) can predict reactive sites, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .
Q. What computational approaches are used to predict the thermodynamic stability of stereoisomers and their electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate heats of formation (HOF), bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO) to assess stability and reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects on isomer equilibria .
- Comparative Analysis : Benchmark computed data against experimental spectral/thermal data (e.g., DSC for melting points) .
Q. What experimental strategies resolve contradictions in stereochemical assignments reported for bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Discrepancies often arise from misinterpreting NOE correlations or crystallographic data. To address this:
- Re-evaluate X-ray Data : Check for overlooked symmetry or disorder in crystal structures.
- Synthetic Replication : Prepare derivatives with known stereochemistry (e.g., using chiral auxiliaries) as reference standards .
Q. How do solvent polarity and temperature affect the regioselectivity of halogen exchange reactions in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
